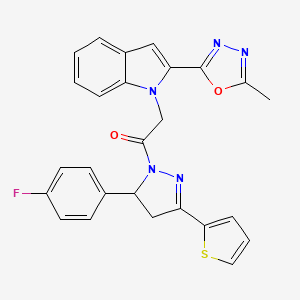
4-(2-Cyclopropylpyrimidin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclopropylpyrimidin-4-yl)morpholine, also known as CP-673451, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the field of oncology. This compound has shown promising results in preclinical studies, demonstrating potent antitumor activity against a wide range of cancer cell lines.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Morpholine and its derivatives, including pyrimidine-related structures, play a significant role in the development of pharmaceuticals and therapeutic agents. For instance, the synthesis and spectral analysis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines showcase the biological activity potential of morpholine and pyrimidine derivatives in medicinal chemistry. These compounds exhibit a range of biological activities, including kinase inhibition, analgesic, anti-inflammatory, and antimicrobial effects, highlighting their importance in drug discovery and development (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Organic Synthesis and Chemical Properties
Research on the synthesis of related compounds demonstrates the versatility of morpholine and pyrimidine derivatives in organic synthesis. For example, the efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine highlights the compound's utility in creating potent antimicrobials, indicating the role of morpholine derivatives in synthesizing complex molecules with significant antimicrobial properties (Kumar, Sadashiva, & Rangappa, 2007).
Mécanisme D'action
Target of Action
The primary target of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine is the carbonic anhydrase CA-II enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Mode of Action
4-(2-Cyclopropylpyrimidin-4-yl)morpholine interacts with its target by attaching to the CA-II binding site and blocking its action . This interaction results in varying degrees of inhibitory action against the CA-II enzyme .
Biochemical Pathways
The action of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine affects the biochemical pathway involving the carbonic anhydrase CA-II enzyme . The inhibition of this enzyme can disrupt several processes that are vital for cellular homeostasis .
Pharmacokinetics
It is suggested that morpholine-based thiazoles, which include 4-(2-cyclopropylpyrimidin-4-yl)morpholine, can be strategically modified to improve their binding affinity, selectivity, and pharmacokinetics .
Result of Action
The molecular and cellular effects of 4-(2-Cyclopropylpyrimidin-4-yl)morpholine’s action primarily involve the inhibition of the carbonic anhydrase CA-II enzyme . This inhibition disrupts the enzyme’s role in maintaining cellular homeostasis, potentially affecting several physiological processes .
Action Environment
The strategic modification of morpholine-based thiazoles, which include 4-(2-cyclopropylpyrimidin-4-yl)morpholine, suggests that these factors could potentially be considered to optimize the compound’s performance .
Propriétés
IUPAC Name |
4-(2-cyclopropylpyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-9(1)11-12-4-3-10(13-11)14-5-7-15-8-6-14/h3-4,9H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGWNKLDOOVDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopropylpyrimidin-4-yl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide](/img/structure/B2692807.png)

![2-Fluoro-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2692809.png)
![2-{[3-(Trifluoromethyl)phenyl]sulfonyl}quinoxaline](/img/structure/B2692810.png)

![4-(4-Methylphenyl)-2-{4-[(4-nitrobenzyl)oxy]phenyl}pyrimidine](/img/structure/B2692814.png)
![1-(4-Acetylpiperazin-1-yl)-3-[(4-methylphenyl)methylamino]propan-1-one;hydrochloride](/img/structure/B2692816.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide](/img/structure/B2692820.png)
![(1-Methylpyrazol-3-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2692821.png)
![6-(4-Bromophenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2692822.png)
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylpropanamide](/img/structure/B2692824.png)
![(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2692825.png)